trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride
Description
trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride is a bicyclic organic compound characterized by a fused oxabicyclo[3.1.0]hexane scaffold with a methylamine substituent at the 6-position and a trans-configuration. The compound’s systematic name reflects its oxygen-containing bicyclic structure (3-oxabicyclo) and the stereochemistry of the substituents. It is commonly used in pharmaceutical research as a building block for bioactive molecules due to its rigid, three-dimensional structure, which enhances binding specificity in drug-target interactions .
Properties
Molecular Formula |
C6H12ClNO |
|---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
[(1R,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c7-1-4-5-2-8-3-6(4)5;/h4-6H,1-3,7H2;1H/t5-,6-;/m1./s1 |
InChI Key |
KSIVBRSOHYOUPY-KGZKBUQUSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H](C2CN)CO1.Cl |
Canonical SMILES |
C1C2C(C2CN)CO1.Cl |
Origin of Product |
United States |
Preparation Methods
Intramolecular Cyclopropanation via Ru(II) Catalysis
One advanced method involves the intramolecular cyclopropanation of alpha-diazoacetates catalyzed by ruthenium(II) complexes. This approach efficiently constructs the bicyclic ring system with high stereocontrol.
- Procedure : Alpha-diazoacetate precursors undergo Ru(II)-catalyzed cyclopropanation to form the bicyclic intermediate.
- Subsequent Steps : The bicyclic intermediate is subjected to Gabriel synthesis or related amination methods to introduce the methylamine group.
- Yield : The overall process yields approximately 28% over seven steps.
- Conditions : Reactions are conducted under inert atmosphere with controlled temperature to minimize side reactions.
- Applications : This method is notable for synthesizing intermediates in antiviral drugs such as protease inhibitors (e.g., boceprevir) and COVID-19 therapeutics.
Epoxide Ring Opening and Azide Substitution
Another common route starts from epoxide precursors, which are reacted with nucleophiles such as sodium azide in the presence of ammonium chloride to introduce azido groups, later reduced to amines.
- Typical Reaction Conditions :
- Solvent: Methanol/water or acetone/water mixtures.
- Temperature: 65–80 °C.
- Time: 8–24 hours.
- Workup : After azide substitution, reduction (e.g., catalytic hydrogenation or sodium borohydride with cobalt bromide catalyst) converts azides to amines.
- Purification : Silica gel chromatography is used to isolate intermediates and final products.
- Yields : Azide substitution yields range from 65% to over 80%, with subsequent reduction steps achieving up to 97% yield.
Base-Mediated Condensation and Cyclization
A patented process describes the condensation of phenylacetonitrile derivatives with chloromethyl oxirane compounds in the presence of mild bases such as sodium hydroxide or alkali metal carbonates.
- Solvents : Polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile.
- Catalysts : Phase transfer catalysts such as tetra-n-butyl ammonium bromide enhance reaction rates.
- Process :
- Condensation of nitrile and epoxide under basic conditions.
- Extraction and treatment with potassium hydroxide and phase transfer catalyst at reflux.
- Acidification with hydrochloric acid to yield the hydrochloride salt.
- Advantages :
Comparative Data Table of Preparation Methods
Detailed Research Findings and Notes
- Stereochemistry Control : The Ru(II)-catalyzed cyclopropanation method allows for selective formation of the trans isomer of the bicyclic system, critical for biological activity.
- Azide Handling : Sodium azide substitution is a reliable method to introduce nitrogen functionality but requires strict safety protocols due to azide toxicity and explosiveness.
- Phase Transfer Catalysis : Use of quaternary ammonium salts like tetra-n-butyl ammonium bromide enhances nucleophilic substitution efficiency in base-mediated cyclizations.
- Purification : Silica gel chromatography with gradient elution (hexane/ethyl acetate or dichloromethane/methanol) is standard for isolating pure intermediates and final products.
- Industrial Considerations : The patented base-mediated process emphasizes mild conditions and safer reagents, making it suitable for scale-up and commercial manufacturing.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) for converting the amine to an amide.
Major Products
Oxidation: N-oxides.
Reduction: Diols.
Substitution: Amides, carbamates, and other derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving amine oxidases and epoxide hydrolases.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its bicyclic structure can impart unique binding properties to target proteins.
Industry
In the chemical industry, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites in biological molecules, while the amine group can form hydrogen bonds and ionic interactions.
Comparison with Similar Compounds
Key Properties
- Molecular Formula: C₆H₁₂ClNO
- Molecular Weight : 157.62 g/mol (based on PubChem data)
- Synonyms: (1R,5S,6s)-3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride Meso-1R,5S,6r-3-Oxabicyclo[3.1.0]Hexan-6-endo-Amine Hydrochloride
- CAS Number : 1048962-49-7
The compound’s synthesis typically involves multistep organic reactions, including photochemical cyclization and halogenation, as evidenced by related bicyclo[3.1.0]hexane derivatives (see for analogous synthetic pathways).
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Structural Comparison of Bicyclo[3.1.0]hexane Derivatives
Key Observations
Oxygen vs. Nitrogen Bridges :
- The target compound contains a 3-oxabicyclo bridge, whereas analogues like 6,6-difluoro-3-azabicyclo[3.1.0]hexane HCl (CAS 1215071-13-8) replace oxygen with nitrogen. This substitution alters electronic properties and hydrogen-bonding capacity, impacting solubility and target affinity .
Fluorination Effects: Fluorinated derivatives (e.g., 3,3-difluoro-N-methylbicyclo[3.1.0]hexan-6-amine HCl) exhibit enhanced metabolic stability and lipophilicity compared to the non-fluorinated oxabicyclo compound. Fluorine atoms also influence conformational rigidity .
Functional Group Variations :
- The methylamine group in the target compound contrasts with carboxylate esters (e.g., methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate HCl), which are often used to improve bioavailability or facilitate further derivatization .
Biological Activity
trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride, also known by its IUPAC name ((1R,5S,6S)-3-oxabicyclo[3.1.0]hexan-6-yl)methanamine hydrochloride, is a bicyclic amine compound with significant potential in pharmacological applications. Its unique molecular structure, which includes an oxirane ring and a nitrogen-containing heterocyclic framework, positions it as a valuable scaffold for drug development and biological studies.
- Molecular Formula : C₆H₁₂ClNO
- Molecular Weight : 149.62 g/mol
- CAS Number : 2007919-46-0
The compound's synthesis typically involves the cyclization of appropriate precursors under controlled conditions, often utilizing catalysts to enhance yield and selectivity. For instance, intramolecular cyclopropanation of diazoacetates has been employed to produce this compound efficiently, yielding around 28% over several steps.
Research indicates that this compound interacts with various biological targets, including receptors and enzymes. Its bicyclic structure allows it to modulate the activity of these targets effectively, leading to diverse biological effects.
- Receptor Interaction : The compound may bind to specific receptors, influencing their signaling pathways and potentially altering cellular responses.
- Enzyme Modulation : It has been shown to affect enzyme activity, which can lead to changes in metabolic processes within cells.
Pharmacological Applications
The compound serves as a critical intermediate in the synthesis of antiviral medications, including protease inhibitors like boceprevir and treatments for COVID-19 such as PF-07321332. This highlights its relevance in contemporary pharmacology.
Case Study 1: Antiviral Activity
A study demonstrated that derivatives of trans-3-oxabicyclo[3.1.0]hexane exhibit significant antiviral properties by inhibiting viral proteases. The structural characteristics of the bicyclic amine allow for effective binding to the active sites of these enzymes, thereby preventing viral replication.
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It was found that trans-3-oxabicyclo[3.1.0]hexane could enhance neuronal plasticity and support neurite outgrowth, suggesting its potential role in treating conditions like Alzheimer's disease .
Comparative Analysis with Related Compounds
The following table summarizes key biological activities of trans-3-oxabicyclo[3.1.0]hexane hydrochloride compared to structurally similar compounds:
| Compound Name | Biological Activity | Application Area |
|---|---|---|
| trans-3-Oxabicyclo[3.1.0]hexane | Antiviral, neuroprotective | Antiviral drugs, neurodegeneration |
| Bicyclo[2.2.2]octane | Modulates neurotransmitter release | Anxiolytics |
| 6-Methylaminopurine | Inhibits DNA synthesis | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
